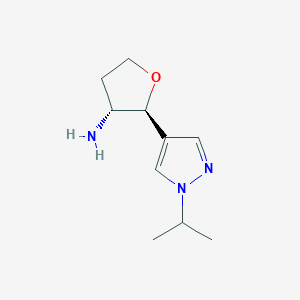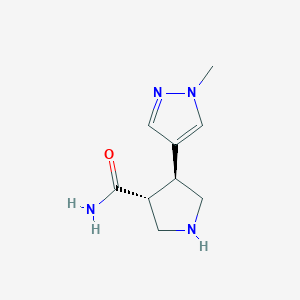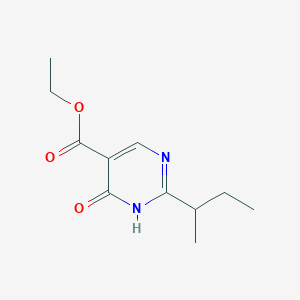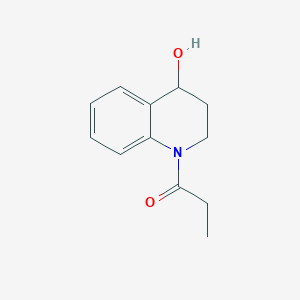
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the pyrazole ring
Méthodes De Préparation
The synthesis of 4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,4-dichlorobenzaldehyde with acetylacetone in the presence of a base, such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems have been explored to improve reaction efficiency and yield. These systems allow for better control of reaction parameters, such as temperature and residence time, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules
Biology: In biological research, pyrazole derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: Pyrazole derivatives, including this compound, have shown promise in medicinal chemistry for their potential anti-inflammatory, analgesic, and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and substituents. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Further studies are needed to elucidate the exact molecular pathways involved .
Comparaison Avec Des Composés Similaires
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other pyrazole derivatives, such as:
4-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one: This compound lacks the two methyl groups on the pyrazole ring, which may affect its reactivity and biological activity.
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrazole: This derivative has a fully aromatic pyrazole ring, which may influence its chemical properties and interactions with molecular targets.
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2,3-triazole:
Propriétés
Numéro CAS |
113870-96-5 |
|---|---|
Formule moléculaire |
C11H10Cl2N2O |
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H10Cl2N2O/c1-6-10(11(16)15(2)14-6)8-4-3-7(12)5-9(8)13/h3-5,14H,1-2H3 |
Clé InChI |
OVDMGVVYYJSBQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B13641138.png)






